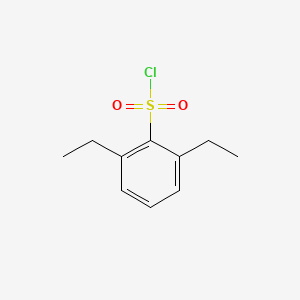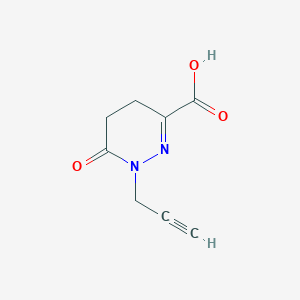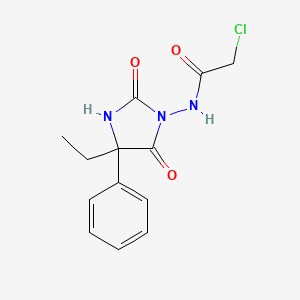![molecular formula C10H11ClFNO B3372545 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide CAS No. 923256-52-4](/img/structure/B3372545.png)
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide
Descripción general
Descripción
“2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1226177-05-4 . It has a molecular weight of 201.63 and its IUPAC name is 2-chloro-N-(2-fluorophenyl)-N-methylacetamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H9ClFNO . The InChI code for this compound is 1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.63 . It is recommended to be stored at a refrigerated temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
The synthesis of closely related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis protocols for complex organic compounds. These synthesis methods, including cross-coupling reactions and diazotization, could be adapted for the synthesis and study of 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide (Qiu et al., 2009).
Biological Effects of Acetamide Derivatives
Research on acetamide and its derivatives, including N-methylacetamide, provides a foundation for understanding the biological activities of acetamide-based compounds. These studies offer comprehensive insights into the toxicological profiles of such compounds and may inform safety assessments and therapeutic potential investigations for this compound (Kennedy, 2001).
Hepatoprotective and Nephroprotective Activities
Explorations into the hepatoprotective and nephroprotective activities of chrysin, a flavonoid, against various drugs and toxic agents, underscore the potential of natural and synthetic compounds in mitigating toxicity. Similar investigative frameworks can be applied to assess the protective effects of this compound against organ-specific toxicities (Pingili et al., 2019).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting metal ions and other analytes, illustrates the potential application of this compound in the creation of novel chemosensors with high selectivity and sensitivity (Roy, 2021).
Environmental Impact and Toxicity
Studies on the occurrence, toxicity, and degradation of environmental contaminants, such as antimicrobial agents (e.g., triclosan), provide a model for evaluating the environmental persistence and toxicological impact of synthetic compounds. This research can guide environmental safety assessments for this compound (Bedoux et al., 2012).
Propiedades
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDWIAGBHXCBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3372465.png)


![N-[3-(aminomethyl)phenyl]sulfamide](/img/structure/B3372474.png)

![6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3372491.png)


![2-chloro-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3372517.png)

![1-(Chloroacetyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B3372527.png)


